Difenoconazole-alcohol

Description

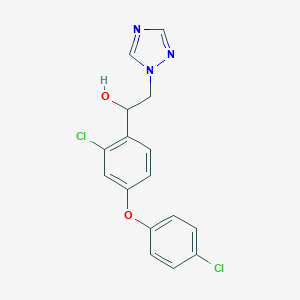

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYSKMWDHCZSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021904 | |

| Record name | Difenoconazole-alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117018-19-6 | |

| Record name | Difenoconazole-alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-Chloro-4-(4-chloro-phenoxy)-phenyl]-2-[1,2,4]triazol-1-yl-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Formation and Biotransformation Pathways of Difenoconazole Alcohol

Biotic Transformation Mechanisms

The conversion of difenoconazole (B1670550) to difenoconazole-alcohol is primarily mediated by living organisms, including soil microorganisms and plants. These biological systems possess the enzymatic machinery necessary to facilitate this specific biotransformation.

Biodegradation is a significant factor in the dissipation of difenoconazole in soils, a process in which microbial communities play a crucial role. nih.govresearchgate.net Studies have consistently shown that difenoconazole degrades more rapidly in non-sterilized soils compared to sterilized ones, confirming the essential role of microbial activity. nih.govresearchgate.net The formation of this compound is a key step in this microbial degradation process. acs.orgpublications.gc.ca

The rate and extent of difenoconazole transformation are heavily influenced by the characteristics of the soil and its inherent microbial communities. This compound has been identified as the main metabolite in long-term soil studies, where it can be detected for over 100 days. acs.org

The characteristics of the soil, such as type and organic matter content, affect the dissipation of the parent compound and the formation of its alcohol metabolite. For instance, one study observed that the dissipation of difenoconazole was greater in sandy soil than in clay soil, which may be related to the higher organic matter concentration in the sandy soil. acs.org The presence of easily decomposable organic matter, such as leaf powder, has been shown to significantly decrease the half-life of difenoconazole by stimulating the general microbial activity of an acclimated microflora. oekotoxzentrum.chnih.gov

While microbial communities are key to degradation, high concentrations of difenoconazole can negatively impact microbial diversity and community structure. nih.govindexcopernicus.com Exposure to high levels of the fungicide has been shown to decrease soil bacterial community diversity. nih.govresearchgate.net However, some studies also suggest a potential adaptive response from the microbiota, where certain microbial populations may utilize difenoconazole or its degradation products as a carbon source over time. acs.orgindexcopernicus.com This adaptation is crucial for the biotransformation process that leads to the formation of this compound.

Specific microorganisms have been identified as key players in the degradation of difenoconazole, a process that can involve the formation of this compound. It is assumed that specific microflora are critical for the degradation process in soil. oekotoxzentrum.ch Research has successfully isolated several bacterial strains and consortia capable of efficiently breaking down the parent fungicide through various catalytic reactions, including hydrolysis, hydroxylation, and dechlorination. mdpi.comnih.govacs.org

A microbial consortium designated TA01, enriched from pesticide-contaminated soil, demonstrated the ability to degrade 83.87% of a 50 mg/L difenoconazole concentration within three days. mdpi.comnih.gov The dominant microbial members in this consortium were identified as Pantoea, Serratia, Ochrobactrum, and Bacillus. nih.gov Another study isolated Pseudomonas putida A-3, which achieved a degradation rate of 75.98% under optimized conditions. acs.org Furthermore, a synergistic system of three bacterial isolates (Klebsiella, Pseudomonas, and Citrobacter) achieved degradation rates of 85.83–96.59% in a soil-plant system. jmb.or.kr The phylum Actinomycetota is also believed to play a critical role in the biodegradation of difenoconazole. researchgate.net

The following table summarizes the findings on specific microflora involved in the degradation of the parent compound, difenoconazole.

| Microorganism/Consortium | Degradation Efficiency | Time Frame | Reference |

| Microbial Consortium TA01 (Pantoea, Serratia, Ochrobactrum, Bacillus) | 83.87% of 50 mg/L | 3 days | mdpi.comnih.gov |

| Pseudomonas putida A-3 | 75.98% | Not Specified | acs.org |

| Klebsiella, Pseudomonas, Citrobacter (Synergistic Culture) | 85.83–96.59% of 50 mg/kg | 45 days | jmb.or.kr |

In addition to microbial action in soil, difenoconazole is also metabolized within biological systems such as plants. The metabolic pathways in plants can differ from those in soil, but also result in the formation of various transformation products.

Following application, difenoconazole is absorbed and metabolized by plants, although this process is generally slow. fao.orgfao.org In many cases, particularly in plant parts directly treated, the parent difenoconazole remains the dominant component of the residue. fao.orgfao.org However, in rotational crops, this compound (CGA205375) has been identified as a major residue component alongside the parent compound and other triazole metabolites. wiley.com

The metabolic pathway in plants can involve several reactions. Besides the formation of this compound, other common metabolites of triazole fungicides are also formed, such as 1,2,4-triazole (B32235), triazole alanine (B10760859), and triazole acetic acid. fao.org Triazole alanine and triazole acetic acid are considered plant-specific metabolites. fao.org

The formation of this compound as a metabolite has been observed across various types of crops. It is a major residue found in rotational crops, including cereals, grasses, leafy crops, and root crops. wiley.com

Detailed studies in tea plants provide specific insights into the formation and behavior of this compound. Research has shown that after spraying difenoconazole on fresh tea leaves, the concentration of this compound can increase and then gradually dissipate over time, similar to the parent compound. nih.gov The processing of tea leaves can also influence the concentration of this metabolite. For instance, during the processing of black tea, the fermentation step was found to be the most effective in increasing the levels of this compound. mdpi.com

The table below details the changes in this compound residues during the processing of black tea from leaves harvested at different pre-harvest intervals (PHI).

| Processing Step | Residue of this compound (mg/kg) at PHI=1 day | Residue of this compound (mg/kg) at PHI=5 days | Residue of this compound (mg/kg) at PHI=7 days | Residue of this compound (mg/kg) at PHI=10 days | Reference |

| Initial Fresh Leaves | 0.088 | 0.051 | 0.042 | 0.020 | nih.gov |

| After Rolling | 0.447 | 0.106 | 0.063 | 0.005 | mdpi.com |

| After Fermentation | 0.525 | 0.120 | 0.071 | 0.007 | mdpi.com |

| Final Dried Black Tea | 1.436 | 0.334 | 0.198 | 0.022 | mdpi.com |

Metabolic Pathways in Biological Systems

Plant Metabolism and Metabolite Formation

Influence of Agricultural Processing on this compound Metabolism in Plant Products

The processing of agricultural commodities can influence the residue levels of difenoconazole and its transformation into metabolites like this compound (also known as CGA205375). While difenoconazole itself is generally stable under hydrolytic conditions typical of many food processing techniques, the concentration and composition of its residues can still be altered. wiley.comwiley.com

Studies on tea processing have shown that the metabolism of difenoconazole can be accelerated. nih.govresearchgate.net In the production of both green and black tea, the levels of this compound were observed to change. For green tea, the processing factors (PFs) for this compound ranged from 0.78 to 0.85, indicating a slight decrease in concentration. nih.govresearchgate.net Conversely, for black tea, the PFs for this compound were between 0.82 and 1.66, suggesting that under certain conditions, its concentration can increase during processing. nih.govresearchgate.net The drying step, in particular, can lead to a rise in the residual amount of difenoconazole due to moisture loss. nih.gov

In other crops, such as tomatoes, processes like washing and peeling have been shown to be highly effective, removing up to 99% of difenoconazole residues. nih.gov However, subsequent steps like homogenization, simmering, and sterilization had little effect on the remaining residue levels. nih.gov Research on rice processing indicated that mechanical methods could increase the bioaccessibility of residues, while chemical methods tended to decrease it. acs.org

It is important to note that this compound is generally considered a minor metabolite in primary crops, typically accounting for less than 5% of the total radioactive residue (TRR). nih.govsemanticscholar.orgnih.gov However, its presence and potential for concentration during processing warrant consideration.

Animal Metabolism and Metabolite Identification

When livestock are exposed to difenoconazole through their feed, it is extensively metabolized. This compound (CGA205375) is consistently identified as a major metabolite across different animal species and matrices. nih.govfao.orggovinfo.gov

Identification in Livestock Matrices

Metabolism studies in lactating goats and laying hens have provided detailed insights into the distribution of difenoconazole and its metabolites.

In Goats: Following oral administration, difenoconazole is metabolized, with this compound being the primary residue found in tissues and milk. In one study, CGA205375 accounted for approximately 30–70% of the Total Radioactive Residue (TRR) in various tissues. fao.org Specifically, it was the major metabolite in the liver, kidney, fat, and muscle. nih.gov Residues of CGA205375 in milk were also significant, accounting for 21% to 34% of the TRR. fao.org Parent difenoconazole was a much more minor component in most tissues, although it was present. fao.org

In Laying Hens: Similar to goats, laying hens metabolize difenoconazole extensively, with CGA205375 being a major product. It was the predominant component in liver, kidney, muscle, and fat, and a major residue in egg yolks. nih.govfao.org In one study, CGA205375 accounted for 73–83% of the TRR in egg yolks from a phenyl-labeled difenoconazole treatment. fao.org Another study found it to be a major component in liver (56% TRR), muscle (24% TRR), fat (61% TRR), and egg yolk (53% TRR). fao.org

The following table summarizes the identification of this compound in various livestock matrices from metabolism studies.

| Animal | Matrix | Metabolite Identified | Relative Abundance |

| Goat | Liver | This compound (CGA205375) | Major metabolite (up to 72.8% TRR) nih.gov |

| Kidney | This compound (CGA205375) | Major metabolite (up to 43.2% TRR) nih.gov | |

| Muscle | This compound (CGA205375) | Major metabolite (up to 91.4% TRR) nih.gov | |

| Fat | This compound (CGA205375) | Major metabolite (up to 91.7% TRR) nih.gov | |

| Milk | This compound (CGA205375) | Major metabolite (up to 34.4% TRR) nih.govfao.org | |

| Hen | Liver | This compound (CGA205375) | Major metabolite (30-56% TRR) fao.org |

| Kidney | This compound (CGA205375) | Major metabolite (20-22% TRR) fao.org | |

| Muscle | This compound (CGA205375) | Major metabolite (8.8-35% TRR) fao.org | |

| Fat | This compound (CGA205375) | Major metabolite (46-64% TRR) fao.org | |

| Egg Yolk | This compound (CGA205375) | Major metabolite (36-83% TRR) fao.org | |

| Egg White | This compound (CGA205375) | Minor metabolite (7.8% TRR) fao.org |

Abiotic Transformation Mechanisms and Formation

Difenoconazole can transform in the environment through non-biological (abiotic) processes, primarily hydrolysis and photolysis, which can lead to the formation of this compound.

Hydrolytic Stability and Transformation Products

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Studies have consistently shown that difenoconazole is hydrolytically stable under a range of environmental conditions. wiley.comwiley.comagropages.com

In laboratory tests conducted at various pH levels (typically pH 5, 7, and 9) and temperatures, difenoconazole exhibits negligible degradation over extended periods. nih.govherts.ac.uk This stability means that hydrolysis is not a significant pathway for the formation of this compound or other degradation products in aqueous environments. wiley.comwiley.com This stability extends to conditions simulating food processing, such as pasteurization, boiling, and sterilization. wiley.comwiley.comnih.gov

The following table summarizes the findings on the hydrolytic stability of difenoconazole.

| pH | Temperature (°C) | Duration | Result | Reference |

| 5, 7, 9 | 25 | 30 days | No appreciable hydrolysis observed | nih.gov |

| 5 to 9 | 20 | Not specified | Stable | herts.ac.uk |

| 4, 5, 6 | 90, 100, 120 | 20-60 mins | Stable under processing conditions | wiley.comnih.gov |

Photolytic Transformation Pathways

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly sunlight. Difenoconazole can undergo photolysis in water and on soil surfaces, leading to various transformation products, although the formation of this compound through this pathway appears to be minor.

In aqueous photolysis experiments using a xenon arc lamp to simulate sunlight, difenoconazole in a pH 7 buffer solution degraded with a calculated half-life of approximately 6 days. epa.gov The major degradation products identified were 1,2,4-triazole (CGA-71019) and other unidentified polar compounds. epa.gov this compound (CGA205375) was detected, but only as a minor degradate, accounting for no more than 2.9% of the applied radioactivity. epa.gov Another minor product was the ketone derivative (CGA205374). epa.gov

Studies on soil surfaces have shown that difenoconazole is relatively stable to photolysis. oekotoxzentrum.ch In one study under natural sunlight, the half-life was extrapolated to be 69.8 days, with CGA205375 being a minor degradate, reaching a maximum of 2.9% of the applied radioactivity. epa.gov Other research has identified oxidation, dechlorination, and hydroxylation as the main transformation reactions for difenoconazole in the environment. unit.nonih.gov

Environmental Occurrence, Dissipation, and Persistence of Difenoconazole Alcohol

Occurrence and Distribution in Environmental Compartments

Difenoconazole-alcohol is formed through the reduction of the ketone group on the parent difenoconazole (B1670550) molecule. researchgate.net It has been identified as a major transformation product in various environmental fate studies. publications.gc.caregulations.gov

In terrestrial environments, this compound is a significant and persistent metabolite of difenoconazole. acs.org Studies have confirmed its presence in soil following the application of difenoconazole-based products. acs.org Research has shown that this compound can persist in soil for extended periods, with one study detecting it for over 100 days. acs.org

The formation of this compound in soil is a key aspect of the degradation pathway of the parent compound. regulations.gov Laboratory and field studies have quantified its formation levels. In laboratory settings, the amount of this compound formed reached a maximum of 4.4% to 16.0% of the applied radioactivity (AR) between 33 and 372 days. regulations.gov A terrestrial field study using a radiolabelled parent compound detected this compound at a maximum of 11.9% AR, identifying it as a major soil metabolite. regulations.gov In aerobic soil studies, it was the only major transformation product, reaching a maximum of 9.7–10.2% of the applied amount. publications.gc.ca Another study observed its maximum concentration at 6.9% of the applied radioactivity 182 days after treatment. epa.gov

This compound has also been detected in aquatic environments. A study of the Yangtze River in China reported a high detection frequency of over 75% for this compound in surface water samples. epa.gov This indicates its widespread occurrence in large river systems.

In controlled aquatic system studies, the formation of this compound has been quantified. In aerobic water-sediment systems, it was a major transformation product, reaching a maximum of 11.6% of the applied difenoconazole. publications.gc.ca

Soil Systems

Dissipation Kinetics and Half-Life Studies

While specific dissipation kinetics and half-life (DT50) values for this compound are not extensively documented in publicly available literature, its high persistence in soil is well-established. acs.org The persistence of the metabolite is inherently linked to the dissipation of the parent compound, difenoconazole, which has been studied more thoroughly.

The half-life of difenoconazole in soil can be very long, with reported DT50 values exceeding 175 days under laboratory conditions and 115 days in field trials. acs.org In some aerobic soil metabolism studies, the half-life of difenoconazole ranged from 104 to 754 days. regulations.gov Given that this compound is continuously formed during the degradation of its parent compound, its presence in the environment is prolonged. One study noted that after the initial application, the residues of this compound increased and then dissipated in a manner similar to difenoconazole. regulations.gov

The following table summarizes the dissipation half-life of the parent compound, difenoconazole, in various studies, which provides context for the persistence of this compound.

Dissipation Half-Life (DT50) of Difenoconazole in Soil

| Condition | DT50 (days) | Reference |

|---|---|---|

| Laboratory | >175 | acs.org |

| Field Trial (Greenhouse) | >115 | acs.org |

| Aerobic Soil | 104-754 | regulations.gov |

| General Soil (Pesticide Properties Database) | 130 | acs.org |

| Terrestrial Field Dissipation | 136-462 | epa.gov |

The dissipation of this compound is influenced by the same factors that affect its parent compound, primarily soil properties and environmental conditions.

Soil composition plays a critical role in the persistence of difenoconazole and, consequently, its metabolite. Studies have shown that difenoconazole tends to be more persistent in clay soils compared to sandy soils. acs.org This is likely due to the higher organic matter content often found in amended sandy soils, which can enhance microbial activity and lead to greater dissipation. acs.org The texture and organic matter content of soil affect its ability to retain water and its microbial community structure, both of which are crucial for the degradation of pesticides.

Impact of Soil Type on Difenoconazole Dissipation (200 days)

| Soil Type | Application Rate | % Dissipation | Reference |

|---|---|---|---|

| Clay Soil | Recommended Dose | 44% | acs.org |

| Clay Soil | Double Dose | 38% | acs.org |

| Sandy Soil | Recommended Dose | 54% | acs.org |

| Sandy Soil | Double Dose | 47% | acs.org |

Environmental conditions such as temperature, moisture, and sunlight exposure significantly impact the dissipation of pesticides. Laboratory studies, which are conducted under controlled and optimized conditions, may show different dissipation rates compared to field studies where environmental fluctuations are common. acs.org For instance, the degradation of difenoconazole was observed to be lower in greenhouse settings because the plastic covers filter UV radiation, which can reduce the rate of photodegradation. acs.org The persistence of this compound is therefore also dependent on these site-specific environmental factors that govern the degradation rate of its parent compound.

Factors Influencing Environmental Dissipation

Soil Properties

Environmental Accumulation Potential of this compound

This compound, a primary metabolite of the fungicide difenoconazole, is formed in the environment through the reduction of difenoconazole's ketone intermediate (CGA 205374). oekotoxzentrum.chregulations.gov Its behavior and persistence in terrestrial ecosystems are critical for understanding the long-term environmental impact of difenoconazole use.

Long-term Accumulation Studies in Terrestrial Systems

Studies on the environmental fate of difenoconazole indicate that its metabolite, this compound (also known as CGA205375), can exhibit significant persistence in soil. nih.gov While the parent compound, difenoconazole, is considered persistent with field dissipation half-lives ranging from 136 to 462 days, its degradate, this compound, also demonstrates notable stability in the soil environment. regulations.gov

In laboratory and field trials, this compound has been consistently identified as a major metabolite. nih.govacs.org One long-term study observed that this compound was detected for over 100 days in soils, highlighting its potential for accumulation. nih.gov The formation of this compound from difenoconazole in aerobic soil can reach maximums of 4.4% to 14.8% of the applied parent compound. regulations.gov The persistence of the parent compound is influenced by soil type, with a tendency for it to be more persistent in clay soils compared to sandy soils. nih.govacs.org

The repeated application of difenoconazole over multiple growing seasons raises concerns about the potential for both the parent compound and its persistent metabolites like this compound to accumulate in the soil. canada.cacanada.ca This accumulation is a key consideration for environmental risk assessments, particularly in agricultural systems with intensive use of this fungicide. regulations.govcanada.ca Although specific long-term accumulation studies focusing solely on this compound are not extensively detailed in the provided results, its demonstrated persistence as a major metabolite of the persistent parent compound, difenoconazole, suggests a potential for accumulation in terrestrial systems with repeated use. nih.govcanada.ca

Table 1: Persistence of Difenoconazole and Formation of this compound in Soil

| Compound | Finding | Source |

|---|---|---|

| Difenoconazole | Field dissipation half-life ranges from 136 to 462 days. | regulations.gov |

| Difenoconazole | Tends to be more persistent in clay soils. | nih.govacs.org |

| This compound (CGA205375) | Detected for over 100 days in soils in a long-term study. | nih.gov |

| This compound (CGA205375) | Formation in aerobic soil reached a maximum of 4.4% to 14.8% of the applied difenoconazole. | regulations.gov |

Uptake and Translocation in Rotational Crops

The potential for this compound to be taken up by subsequent crops is a significant aspect of its environmental fate. Studies on rotational crops have identified both the parent difenoconazole and its metabolite, this compound, as major residues in cereals/grasses, leafy crops, and root crops. nih.govnih.gov

In a confined rotational crop study, bare ground was treated with radio-labelled difenoconazole. fao.org Subsequent plantings of wheat showed low levels of both parent difenoconazole and this compound in the wheat tops at 25% maturity. fao.org Another outdoor rotational crop study in Germany involved treating bare loamy soil with difenoconazole, followed by the sowing of carrots 30 days later. fao.org

The European Food Safety Authority (EFSA) has noted that for the intended uses of difenoconazole on wheat and rye, significant residues of difenoconazole and this compound in rotational crops are not expected if applied according to Good Agricultural Practice (GAP). nih.gov However, the metabolism of difenoconazole in primary and rotational crops is considered only partially similar. nih.govwiley.com An additional rotational crop metabolism study where bare soil was treated with 14C-labelled difenoconazole has been reviewed. nih.govwiley.com

While some studies suggest limited uptake, the presence of this compound in various rotational crops has been confirmed. nih.govnih.govfao.org It is considered a major residue component along with the parent compound and triazole metabolites. nih.govnih.gov The toxicological relevance of this compound in rotational crops is a subject for further assessment. wiley.com

Table 2: Findings on this compound in Rotational Crops

| Study Type | Crop | Finding | Source |

|---|---|---|---|

| Confined Rotational Crop Study | Wheat | Low levels of parent difenoconazole and this compound identified in wheat tops. | fao.org |

| General Rotational Crop Metabolism | Cereals/grasses, leafy crops, root crops | This compound identified as a major residue. | nih.govnih.gov |

| EFSA Assessment | Rotational crops following wheat and rye | Significant residues of difenoconazole and this compound are not expected with GAP. | nih.gov |

Advanced Analytical Methodologies for Difenoconazole Alcohol Quantification and Identification

Chromatographic Techniques and Mass Spectrometry

The separation and detection of Difenoconazole-alcohol are predominantly achieved through the coupling of liquid chromatography with mass spectrometry. This combination provides high selectivity and sensitivity, which are essential for distinguishing the analyte from matrix interferences.

Ultra-High Performance Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-MS/MS, LC-Q-TOF-MS)

High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole Time-of-Flight (Q-TOF), are powerful tools for the analysis of this compound. These instruments offer superior mass accuracy and resolving power, enabling the precise identification of the metabolite and reducing the likelihood of false positives. nih.gov

One study utilized UHPLC coupled to a Q-Exactive Orbitrap mass spectrometer for the long-term evaluation of Difenoconazole (B1670550) and its metabolites in soil. acs.org This technique allows for the confident identification of metabolites like this compound, which is formed by the reduction of the parent compound's carbonyl group. acs.org Another investigation into triazole fungicides in various fruits and vegetables employed UHPLC-Q-Orbitrap-MS/MS for the determination of this compound in samples such as oranges, courgettes, strawberries, and grapes. researchgate.net

Similarly, LC-Q-TOF-MS has been instrumental in identifying Difenoconazole metabolites in environmental samples. Research on the degradation of Difenoconazole in water and soil successfully identified numerous transformation products, including this compound, demonstrating the utility of LC-Q-TOF-MS in metabolic studies. researchgate.net

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS)

UPLC-MS/MS is a widely adopted and robust technique for the routine quantification of pesticide residues, including this compound. This method offers excellent sensitivity and specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. nih.gov

A comprehensive study on the residue degradation of Difenoconazole in tea matrices established and validated a UPLC-MS/MS method for the simultaneous determination of the parent compound and its alcohol metabolite. nih.gov The analysis was performed using an electrospray ionization (ESI) source in the positive ion mode. nih.gov The quasi-molecular ion [M+H]⁺ of this compound was selected as the precursor ion for fragmentation. nih.gov

Sample Preparation and Extraction Methods

The extraction of this compound from diverse and complex matrices is a critical step that significantly influences the accuracy and reliability of the analytical results. The primary goal is to efficiently isolate the analyte from the sample matrix while minimizing co-extractives that can interfere with the analysis.

A prevalent technique for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach typically involves an initial extraction with an organic solvent, such as acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. acs.org For cleanup, dispersive solid-phase extraction (d-SPE) is often employed, where a small amount of sorbent is added to the extract to remove interfering substances. acs.org

In a study on soil, a modified QuEChERS method was utilized, involving extraction with acetonitrile and water, followed by the addition of magnesium sulfate and sodium acetate. acs.org The cleanup step incorporated C18 sorbent to enhance the selectivity and sensitivity of the method. acs.org

For tea samples, the extraction process involved acetonitrile, with dry tea samples being pre-moistened with formic acid-treated water before the addition of the organic solvent. nih.gov For tea infusions, a solid-phase extraction (SPE) step using a BondElut C18 cartridge was employed to enrich and purify the sample before UPLC-MS/MS analysis. researchgate.net

Method Validation and Performance Characteristics

To ensure the reliability of analytical data, the developed methods undergo rigorous validation. Key performance parameters include the limit of quantification (LOQ), limit of detection (LOD), accuracy (trueness), and precision.

Limits of Quantification and Detection

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

A study using UHPLC-Q-Orbitrap-MS/MS for the analysis of this compound in orange, courgette, strawberry, and grape samples reported LOQs ranging from 5 to 50 μg/kg. researchgate.net In another study focusing on soil analysis with UHPLC-Q-Exactive-Orbitrap-MS, the LOQ for the parent Difenoconazole was established at 0.1 μg/kg. acs.org

For UPLC-MS/MS analysis in tea matrices, the LODs for this compound were determined to be 0.3 μg/kg in fresh tea leaves, green tea, and black tea, and 0.07 μg/L in tea infusions. nih.gov The corresponding LOQs were 0.001 mg/kg in the solid tea matrices and 0.0002 mg/L in tea infusions. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Technique | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| UHPLC-Q-Orbitrap-MS/MS | Orange, Courgette, Strawberry, Grape | - | 5 - 50 µg/kg | researchgate.net |

| UPLC-MS/MS | Fresh Tea Leaves, Green Tea, Black Tea | 0.3 µg/kg | 0.001 mg/kg | nih.govresearchgate.net |

| UPLC-MS/MS | Tea Infusion | 0.07 µg/L | 0.0002 mg/L | nih.govresearchgate.net |

Accuracy and Precision in Diverse Matrices

Accuracy, often expressed as recovery, and precision, typically represented by the relative standard deviation (RSD), are fundamental to method validation. These parameters are assessed by analyzing spiked samples at various concentration levels.

In the analysis of this compound in various tea matrices using UPLC-MS/MS, the average recoveries ranged from 71.2% to 114.9%, with RSDs between 2.8% and 15.9%. nih.gov These values fall within the generally accepted range of 70-120% for recovery and ≤20% for RSD, indicating the method's accuracy and precision. nih.gov

For the parent compound Difenoconazole in soil, a validated UHPLC-Q-Exactive-Orbitrap-MS method demonstrated average recoveries of 118.8% at 10 μg/kg and 101.4% at 100 μg/kg. acs.org The intraday precision was 7.6% and 8.0%, while the interday precision was 8.2% and 8.5% at these respective concentrations. acs.org

Accuracy (Recovery) and Precision (RSD) for this compound Analysis

| Technique | Matrix | Spike Level | Average Recovery (%) | RSD (%) | Source |

|---|---|---|---|---|---|

| UPLC-MS/MS | Fresh Tea Leaves, Green Tea, Black Tea, Tea Infusion | Multiple Levels | 71.2 - 114.9 | 2.8 - 15.9 | nih.gov |

Matrix Effects in Analytical Determinations

The accurate quantification of this compound in environmental and biological samples is frequently complicated by matrix effects (MEs). These effects, which can either suppress or enhance the analytical signal, arise from co-eluting endogenous components in the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer source. The extent of MEs is highly dependent on the nature of the sample matrix, the extraction and clean-up procedures employed, and the specific analytical instrumentation used.

Research has consistently demonstrated that various matrices exhibit significant signal suppression for this compound. For instance, in the analysis of tea samples using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), notable matrix suppression effects were observed. nih.gov A study on fresh tea leaves, green tea, black tea, and their respective infusions showed MEs for this compound ranging from -74% to -51%, indicating a strong signal suppression across these matrices. nih.gov This necessitates the use of matrix-matched calibration standards to achieve accurate quantification. nih.gov

Similarly, significant matrix effects have been identified in soil and vegetable samples. A study developing a high-performance liquid chromatography (HPLC) method for the enantioselective determination of difenoconazole and this compound (also known as CGA205375) evaluated MEs in cucumber, tomato, and soil. nih.gov The use of matrix-matched calibration curves was essential to compensate for these effects and ensure the accuracy of the results, with determination coefficients (R²) exceeding 0.998 for each enantiomer in all three matrices. nih.gov In another investigation focused on soil, a significant matrix effect was also noted when using a simplified ultrasound-assisted extraction method with methanol. acs.org The complexity of herbal-based alcoholic solutions also presents a challenge, where MEs can affect the accuracy and precision of pesticide residue analysis, including for triazole fungicides like difenoconazole. analchemres.org

The data below summarizes the observed matrix effects for this compound in various sample types.

Table 1: Matrix Effects on this compound Quantification

| Sample Matrix | Analytical Method | Matrix Effect (%) | Finding |

|---|---|---|---|

| Fresh Tea Leaves | UPLC-MS/MS | -74% to -51% | Indicates strong signal suppression. nih.gov |

| Green Tea | UPLC-MS/MS | -74% to -51% | Indicates strong signal suppression. nih.gov |

| Black Tea | UPLC-MS/MS | -74% to -51% | Indicates strong signal suppression. nih.gov |

| Green Tea Infusion | UPLC-MS/MS | -74% to -51% | Indicates strong signal suppression. nih.gov |

| Black Tea Infusion | UPLC-MS/MS | -74% to -51% | Indicates strong signal suppression. nih.gov |

| Cucumber | HPLC | Not specified | Matrix-matched calibration required for accuracy. nih.gov |

| Tomato | HPLC | Not specified | Matrix-matched calibration required for accuracy. nih.gov |

| Soil | HPLC | Not specified | Matrix-matched calibration required for accuracy. nih.gov |

Isotopic Labeling and Radiotracer Techniques in Metabolic Investigations

Isotopic labeling and radiotracer techniques are powerful tools for elucidating the metabolic fate of xenobiotics, providing definitive information on absorption, distribution, metabolism, and excretion. In the context of difenoconazole, studies have utilized molecules labeled with radioactive isotopes, most commonly Carbon-14 (¹⁴C), to trace the parent compound and identify its metabolites, including this compound (CGA205375). fao.org

Metabolism studies in plants and animals have been conducted using difenoconazole labeled with ¹⁴C in the chlorophenoxy ring, the chlorophenyl ring, or the triazole ring. fao.org These studies are crucial for understanding how difenoconazole is transformed in biological systems. For example, a proposed metabolic pathway in laying hens shows the transformation of difenoconazole into various metabolites. One key step in this pathway is the hydroxylation of the parent compound to form hydroxy-difenoconazole, which can be further metabolized. This compound (CGA205375) is identified as a significant metabolite, formed through the reduction of the carbonyl group of a precursor to a hydroxyl group. acs.orgfao.org

In plant metabolism studies involving tomatoes, wheat, potatoes, grapes, and oilseed rape, ¹⁴C-labeled difenoconazole was observed to be slowly absorbed and metabolized. fao.org While the parent difenoconazole often constitutes the major part of the residue, particularly on plant parts directly sprayed, mobile water-soluble metabolites become more dominant in other parts of the plant. fao.org this compound is recognized as a primary metabolite in these matrices. acs.org

More recent "omics" approaches, such as untargeted metabolomics, leverage stable isotope labeling (e.g., ¹³C, ¹⁵N) to trace metabolic pathways. nih.govdoi.org While specific studies applying these advanced techniques solely to this compound are emerging, the methodology has been used to investigate the broader impacts of the parent compound. nih.gov For instance, transcriptomic and metabolomics analyses have been used to investigate the stereoselective effects of this compound enantiomers in earthworms, revealing disruptions in glutathione (B108866), amino acid, and lipid metabolism. nih.gov Such techniques, which can track the incorporation of stable isotopes into various metabolites, hold immense potential for providing a more dynamic and systems-level understanding of the biochemical transformations of this compound in various organisms. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| Difenoconazole | - |

| This compound | CGA205375 |

| Hydroxy-difenoconazole | - |

| Triazolylalanine | 2-amino-3-(1,2,4]triazol)-1-yl-propionic acid |

| Triazolyl acetic acid | (1,2,4-triazol-1-yl-acetic acid) |

| Triazolyl-lactic acid | (1,2,4-triazol-1-yl-lactic acid) |

| Methanol | - |

| Carbon-14 | ¹⁴C |

| Carbon-13 | ¹³C |

Stereochemical Aspects and Enantioselective Analysis of Difenoconazole Alcohol

Chiral Properties and Enantiomer Separation

Difenoconazole-alcohol possesses a chiral center, leading to the existence of enantiomers. nih.gov These stereoisomers can exhibit different biological activities and degradation patterns in the environment. researchgate.net The separation of these enantiomers is crucial for studying their individual environmental behavior and toxicological profiles.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating the enantiomers of this compound. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. nih.gov For instance, a Chiralcel OJ column, which contains cellulose tris(4-methylbenzoate) coated on silica (B1680970) gel, has demonstrated a high resolving ability for the enantiomers of both difenoconazole (B1670550) and its metabolite, this compound. nih.govresearchgate.net The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of n-hexane and a polar organic alcohol. nih.gov

The efficiency of enantiomer separation is influenced by several factors, including the type of CSP, the composition of the mobile phase, and the column temperature. mdpi.com Optimized conditions are essential to achieve baseline separation, which is fundamental for accurate quantification of each enantiomer. nih.gov

Table 1: HPLC Conditions for Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Chiralcel OJ (cellulose tris(4-methylbenzoate)) | nih.gov |

| Mobile Phase | n-hexane/ethanol | nih.gov |

| Detection | UV | researchgate.net |

Stereoselective Formation and Environmental Degradation of Enantiomers

The formation of this compound occurs through the metabolism of the parent compound, difenoconazole. fao.org Difenoconazole itself has two chiral centers, resulting in four stereoisomers. researchgate.netacs.org The metabolic process that converts difenoconazole to this compound can be stereoselective, meaning that different stereoisomers of difenoconazole may be metabolized at different rates, leading to a non-racemic mixture of this compound enantiomers.

Studies have shown that the degradation of difenoconazole in the environment is stereoselective. For example, in soil, certain stereoisomers of difenoconazole degrade preferentially under both aerobic and anaerobic conditions. researchgate.netoekotoxzentrum.ch This stereoselectivity extends to its metabolites. The degradation of this compound enantiomers can also occur at different rates in various environmental compartments. For instance, while one study on earthworms showed no significant differences in the accumulation and degradation of this compound enantiomers, it did reveal stereoselective toxicity. nih.gov

In plants, the degradation of difenoconazole isomers can also be stereoselective. wiley.com Research on tea leaves has indicated that processing methods, such as rolling and fermentation, can have differing impacts on the residue levels of difenoconazole and this compound. mdpi.com Specifically, fermentation was found to be the most effective processing step impacting this compound in black tea production. mdpi.com This suggests that post-harvest processes can alter the enantiomeric composition of the metabolite.

Methodologies for Enantioselective Determination

Accurate determination of individual enantiomers of this compound in environmental and food matrices is essential for a thorough risk assessment. researchgate.net Chiral high-performance liquid chromatography (HPLC) coupled with various detectors is the most reported method for this purpose. nih.govresearchgate.net

A sensitive chiral HPLC method has been developed for the simultaneous quantitative determination of difenoconazole stereoisomers and the enantiomers of its metabolite, this compound, in vegetables and soil. nih.govresearchgate.net This method often utilizes polysaccharide-type chiral stationary phases (CSPs) and a normal-phase mobile phase. nih.gov Validation of these analytical methods involves evaluating parameters such as matrix effects, linearity, precision, accuracy, and stability to ensure reliable results. nih.gov

For complex matrices like vegetables and soil, sample preparation is a critical step to remove interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach. jst.go.jp Following extraction and cleanup, the analysis is performed. The limits of quantification (LOQs) for this compound enantiomers in matrices like cucumber, tomato, and soil have been reported to be below 0.1 μg/mL. nih.gov More advanced techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer even lower detection limits. mdpi.com

Table 2: Performance of an Enantioselective HPLC Method

| Parameter | Result | Matrix | Reference |

|---|---|---|---|

| Recoveries | 81.65% - 94.52% | Cucumber, Tomato, Soil | nih.govresearchgate.net |

| Relative Standard Deviations (RSDs) | 1.05% - 8.32% | Cucumber, Tomato, Soil | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | < 0.1 μg/mL | Cucumber, Tomato, Soil | nih.govresearchgate.net |

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, offering advantages like faster analysis times and reduced solvent consumption compared to traditional HPLC.

Ecological Interactions and Environmental Fate Dynamics of Difenoconazole Alcohol

Interaction with Soil Microbiota

Difenoconazole-alcohol, also known as CGA205375, is recognized as the main and most persistent metabolite of difenoconazole (B1670550) in soil, where it can be detected for over 100 days. nih.govacs.orgacs.org This persistence underscores the potential for prolonged interactions with soil microorganisms. nih.govscilit.com

Table 1: Summary of this compound Interaction with Soil Microbiota

| Parameter | Observation | Source(s) |

|---|---|---|

| Persistence in Soil | Detected for more than 100 days. | nih.gov, acs.org, acs.org |

| Microbial Activity | No negative impact at recommended doses; slight increase observed. | nih.gov, acs.org, acs.org |

| Microbial Functionality | Not negatively affected by the application of the fungicide. | nih.gov, acs.org |

| Degradation Role | Biodegradation is a major contributor to the dissipation of difenoconazole. | researchgate.net |

The observed slight increase in microbial activity may indicate a potential adaptive response from the soil microbiota. nih.govacs.orgacs.org This adaptation could involve certain microbial populations utilizing difenoconazole or its degradation products, such as this compound, as a source of carbon, which would contribute to higher respiratory activity. acs.org Soil characteristics, like the increased aeration in sandy soils, might facilitate such aerobic microbial activity. acs.org High-throughput sequencing has identified specific bacterial genera that become dominant during the degradation of difenoconazole, including Pantoea, Serratia, Ochrobactrum, and Bacillus. nih.govnih.gov The proliferation of these specific microbes suggests an adaptive response where organisms capable of metabolizing the compound thrive, potentially accelerating its degradation in the environment. nih.gov

Influence on Microbial Activity and Functionality

Bioaccumulation and Biotransformation in Non-target Organisms

The presence of difenoconazole and its metabolite, this compound, in aquatic environments leads to their uptake by non-target organisms. nih.govresearchgate.net

Zebrafish (Danio rerio) have been used as a model organism to study the effects of difenoconazole exposure. These studies consistently show the bioaccumulation of both the parent compound and its primary metabolite, this compound. nih.govnih.gov

Research has revealed distinct sex-specific differences in the accumulation of these compounds in adult zebrafish. nih.govresearchgate.net Following exposure, the concentration of both difenoconazole and this compound was found to be significantly higher in female zebrafish compared to males. nih.govnih.govresearchgate.netresearchgate.net This disparity is potentially attributable to females having a higher lipid content and different metabolic activities than males. researchgate.net

Table 2: Sex-Specific Bioaccumulation of Difenoconazole and its Metabolite in Adult Zebrafish

| Compound | Observation | Potential Reason | Source(s) |

|---|---|---|---|

| Difenoconazole | Higher burden in females than in males. | Higher lipid content, different metabolic activity in females. | nih.gov, nih.gov, researchgate.net |

| This compound | Higher burden in females than in males. | Higher lipid content, different metabolic activity in females. | nih.gov, nih.gov, researchgate.net |

The exposure of zebrafish to difenoconazole, which is subsequently metabolized to this compound, triggers significant changes at the molecular level, as revealed by metabolomic and transcriptomic analyses. nih.govresearchgate.net

Metabolomic Responses: Metabolomic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry have identified disturbances in key metabolic pathways. nih.govufmg.br Alterations have been noted in amino acid metabolism, lipid metabolism, energy metabolism, and nucleotide metabolism in zebrafish following exposure. researchgate.netnih.govufmg.br For instance, observed decreases in citrate (B86180) and lactate (B86563) levels suggest that fundamental energy production processes, such as the tricarboxylic acid (TCA) cycle and pyruvate (B1213749) breakdown, may be disrupted. researchgate.net

Transcriptomic Responses: Transcriptome analysis has identified numerous differentially expressed genes (DEGs) in zebrafish exposed to difenoconazole. nih.govbiorxiv.org Pathway analysis of these genes confirms impacts on processes including energy, amino acid, lipid, and nucleotide metabolism, as well as on immune-related pathways. nih.govresearchgate.net Specific transcriptomic changes have been shown to be sex-specific. nih.gov In females, a decrease in the transcription of key growth-related genes such as igf1a, igf2a, and igf2b was observed in the liver and ovaries. nih.gov Conversely, male fish exhibited an increased expression of genes related to the growth hormone/insulin-like growth factor (GH/IGF) axis. nih.gov Further research has shown that exposure can lead to the downregulation of genes essential for cell cycle progression and DNA replication, including members of the mcm family, cdk1, and cdc20. mdpi.com

Table 3: Key Metabolomic and Transcriptomic Responses in Zebrafish Exposed to Difenoconazole

| Analysis Type | Affected Pathway/Process | Specific Findings | Source(s) |

|---|---|---|---|

| Metabolomics | Energy Metabolism | Disruption of TCA cycle, altered pyruvate breakdown. | nih.gov, researchgate.net |

| Amino Acid Metabolism | Alterations in amino acid profiles. | nih.gov, researchgate.net, ufmg.br | |

| Lipid Metabolism | Changes in lipid metabolism pathways. | nih.gov, ufmg.br | |

| Transcriptomics | Growth Regulation | Decreased transcription of igf1a, igf2a, igf2b in females; increased expression of GH/IGF axis genes in males. | nih.gov |

| Cell Cycle | Downregulation of mcm family genes, cdk1, and cdc20. | mdpi.com | |

| General Metabolism | Differentially expressed genes related to energy, amino acid, lipid, and nucleotide metabolism. | nih.gov, researchgate.net | |

| Immune Response | Altered expression of genes in immune-related pathways. | nih.gov, researchgate.net |

Aquatic Organisms (e.g., Zebrafish)

Sex-Specific Bioaccumulation Patterns

Environmental Monitoring and Presence in Natural Waters

The environmental monitoring of this compound (CGA205375), a principal metabolite of the fungicide difenoconazole, is critical for understanding its distribution and potential impact on aquatic ecosystems. While monitoring data for the parent compound, difenoconazole, are more common, the focus on its transformation products is growing as analytical capabilities advance and regulatory frameworks evolve to consider the total toxicological burden.

Advanced analytical methods, primarily based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), are well-established for the detection and quantification of this compound in various water matrices. nih.govsemanticscholar.org The European Food Safety Authority (EFSA) notes that the QuEChERS method coupled with LC-MS/MS can determine this compound in animal matrices, and similar methods are applicable to water. wiley.com The limit of quantification (LOQ) for these methods is typically low, often around 0.01 mg/kg or lower, allowing for the detection of environmentally relevant concentrations. nih.govresearchgate.net

Direct monitoring studies that specifically report concentrations of this compound in natural water bodies are limited in publicly available literature. However, its presence is often accounted for in regulatory risk assessments through modeling or by analyzing for total toxic residues. For instance, regulatory agencies in North America and Europe include this compound (CGA205375) in their drinking water assessments. nih.govresearchgate.netfederalregister.gov These assessments often rely on Estimated Environmental Concentrations (EECs) or Estimated Drinking Water Concentrations (EDWCs) derived from models that simulate pesticide fate and transport from agricultural areas to adjacent water bodies.

These models provide a conservative estimation of the potential presence of the compound in both surface and groundwater sources. The U.S. Environmental Protection Agency (EPA), for example, performs drinking water assessments using a "total toxic residue" approach, which combines the concentrations of the parent difenoconazole and the this compound metabolite. nih.gov

The table below summarizes some of the modeled concentrations used for regulatory risk assessments in North America.

Table 1: Modeled Regulatory Concentration Levels for Difenoconazole and this compound (CGA205375) in Water

| Water Source | Assessment Type | Estimated Concentration (ppb or µg/L) | Regulatory Body/Context |

|---|---|---|---|

| Surface Water | Acute Exposure | 33.4 | U.S. EPA (2018) |

| Surface Water | Chronic (Non-Cancer) | 27.8 | U.S. EPA (2018) |

| Surface Water | Acute Exposure | 20.0 | U.S. EPA (2015 Assessment) |

| Surface Water | Chronic (Non-Cancer) | 13.6 | U.S. EPA (2015 Assessment) |

| Groundwater | Acute Exposure | 2.0 | U.S. EPA (2018) |

| Groundwater | Chronic (Non-Cancer) | 0.60 | U.S. EPA (2018) |

While comprehensive field monitoring data remains sparse, laboratory studies and reports from international bodies provide evidence of its formation and presence in water under controlled conditions. A study referenced by the Food and Agriculture Organization (FAO) found that after 14 days post-application in an aquatic environment, the concentration of this compound was 0.15 mg/L (150 µg/L). acs.org This indicates that the metabolite can be present in water at significant levels following the application of the parent fungicide.

Research has also confirmed the identification of this compound as one of several transformation products in water and soil systems, underscoring its relevance in environmental monitoring programs. researchgate.net The detection of the parent compound, difenoconazole, in various water sources globally suggests a high potential for the concurrent presence of its alcohol metabolite.

Future Research Directions in Difenoconazole Alcohol Studies

Elucidation of Novel Transformation Products and Pathways

Future research should prioritize the identification and characterization of previously unknown transformation products (TPs) of difenoconazole-alcohol, the primary environmental metabolite of the fungicide difenoconazole (B1670550). researchgate.netnih.govacs.org While some degradation pathways, including oxidation, dechlorination, and hydroxylation, have been observed for the parent compound difenoconazole, a comprehensive understanding of the full range of TPs originating from its alcohol metabolite is still lacking. researchgate.netresearchgate.net

Studies have begun to identify various metabolites of difenoconazole in different environmental matrices. For instance, laboratory experiments have identified numerous TPs of difenoconazole from photolysis, hydrolysis, and soil degradation. researchgate.net Specifically, reactions such as the cleavage of the ether link and hydroxylation have been noted in soil. oekotoxzentrum.ch The degradation of difenoconazole can also involve hydrolysis, dehalogenation, and hydroxylation, catalyzed by microbial consortia. nih.govresearchgate.net

Given that this compound is a major metabolite, it is crucial to investigate its subsequent transformation. acs.orgoekotoxzentrum.ch The formation of TPs is a result of various conversion processes, including metabolism, photochemical reactions, and the influence of reagents like Fenton's reagent, all of which are fundamentally redox reactions. mdpi.com Understanding these pathways is essential for a complete environmental risk assessment, as the TPs may exhibit different toxicity and persistence compared to the parent compound. researchgate.netmdpi.com

Table 1: Known Transformation Reactions of Difenoconazole

| Transformation Type | Reaction Description | Resulting Products | Reference |

| Photolysis, Hydrolysis, Soil Degradation | Oxidation, dechlorination, and hydroxylation | Various transformation products | researchgate.net |

| Microbial Degradation | Hydrolysis, dehalogenation, and hydroxylation | Intermediate metabolites | nih.govresearchgate.net |

| Soil Metabolism | Cleavage of ether linkage, hydroxylation | TP295, TP421A | oekotoxzentrum.ch |

Comprehensive Stereoselective Environmental Fate Studies

Difenoconazole is a chiral molecule, existing in four stereoisomeric forms. oekotoxzentrum.ch Emerging research indicates that the environmental fate and toxicity of these stereoisomers can differ significantly. nih.govresearchgate.net Therefore, future studies must adopt a stereoselective approach to fully comprehend the environmental behavior of this compound.

While some research has investigated the stereoselective degradation of the parent difenoconazole, showing preferential degradation of certain stereoisomers in soil, there is a significant knowledge gap regarding the stereoselective behavior of its alcohol metabolite. oekotoxzentrum.chresearchgate.net It has been noted that the stereoisomers of difenoconazole show no evidence of interconversion in soil matrices. oekotoxzentrum.ch

Studies on other chiral pesticides have demonstrated that enantiomers can exhibit different biodegradation rates and pathways in various environmental compartments. mdpi.com For example, the enantiomers of fenbuconazole (B54123) and its metabolites showed opposite degradation patterns in soil. mdpi.com This highlights the necessity of investigating the stereoselective accumulation, degradation, and transformation of this compound enantiomers in different environmental matrices like soil, water, and sediment. Such studies are critical as the different stereoisomers can exhibit varied bioactivity and toxicity to non-target organisms. nih.govresearchgate.net

Advanced Analytical Tool Development for Low-Level Detection and Speciation

To support the detailed investigation of novel transformation products and stereoselective fate, the development of more sensitive and specific analytical methods is paramount. Current methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been utilized for the detection of difenoconazole and its alcohol metabolite in various samples, including tea and environmental matrices. nih.govnih.gov However, the complexity of environmental samples and the potential for numerous, low-concentration TPs necessitate further advancements.

Future research should focus on developing and validating high-throughput analytical methods capable of detecting and quantifying a wider range of TPs at trace levels. uniroma1.it Techniques like high-resolution mass spectrometry (e.g., Q-TOF/MS and Q-Orbitrap-MS/MS) have shown promise in identifying unknown metabolites and should be more widely applied to the study of this compound. researchgate.net

Furthermore, there is a critical need for methods that can separate and quantify the individual stereoisomers of this compound. Chiral liquid chromatography is a key technique for this purpose. uniroma1.it The development of miniaturized chiral separation techniques, such as nano-liquid chromatography and capillary liquid chromatography, could offer advantages in terms of reduced solvent consumption and enhanced sensitivity. uniroma1.it

Table 2: Analytical Methods for Difenoconazole and its Metabolites

| Analytical Technique | Application | Reference |

| UPLC-MS/MS | Detection in tea, fresh tea leaves, and tea infusion. | nih.gov |

| UHPLC-QTOF/MS | Identification of transformation products from photolysis, hydrolysis, and soil degradation. | researchgate.net |

| HPLC-MS/MS | Identification of intermediate metabolites from microbial degradation. | nih.govresearchgate.net |

| Chiral Liquid Chromatography | Separation of stereoisomers. | uniroma1.it |

Mechanistic Investigations of Biotransformation Processes

Understanding the specific enzymes and microorganisms involved in the biotransformation of this compound is a key area for future research. While some studies have identified microbial consortia capable of degrading the parent difenoconazole, the specific enzymatic pathways responsible for the breakdown of its alcohol metabolite are not well understood. nih.govresearchgate.net

Genomic analysis of degrading microorganisms can help identify the genes encoding the enzymes responsible for specific transformation reactions, such as hydrolysis, dehalogenation, and hydroxylation. researchgate.net For instance, research on Pseudomonas putida has suggested the involvement of enzymes like nitroreductase and haloalkane dehalogenase in the degradation of similar compounds. researchgate.net

Future investigations should aim to isolate and characterize the specific enzymes from various organisms that are capable of metabolizing this compound. This could involve studying microbial communities from contaminated soils and waters, as well as investigating the metabolic capabilities of non-target organisms like earthworms and aquatic species. nih.gov Understanding these mechanisms at a molecular level is crucial for predicting the environmental persistence of this compound and for developing potential bioremediation strategies.

Integration of Multi-Omics Approaches in Environmental Metabolism Studies

To gain a holistic understanding of the environmental metabolism of this compound and its effects on organisms, future research should integrate various "omics" technologies. mdpi.com Approaches such as transcriptomics, metabolomics, and proteomics can provide a comprehensive view of the biological responses of organisms to xenobiotic exposure. nih.govresearchgate.net

For example, transcriptomic and metabolomic analyses in earthworms exposed to this compound have revealed stereoselective effects on gene expression related to glutathione (B108866) metabolism, peroxisomal processes, and oxidative phosphorylation. nih.gov Similarly, studies on zebrafish have used metabolomics and transcriptomics to identify adverse developmental effects and disturbances in metabolic pathways following exposure to the parent difenoconazole. researchgate.net

The integration of these multi-omics approaches can help to:

Identify novel biomarkers of exposure and effect.

Elucidate the molecular mechanisms of toxicity. nih.gov

Understand the complex interactions between the xenobiotic, the organism, and the environment. mdpi.com

Contribute to the development of more accurate risk assessment models. mdpi.com

By combining data from different omics platforms, researchers can build a more complete picture of how this compound is metabolized and the resulting biological consequences, ultimately leading to a more informed assessment of its environmental risk.

Q & A

Q. What are the optimal analytical methods for detecting difenoconazole-alcohol residues in plant matrices, and how should validation parameters be interpreted?

- Methodology : Use ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) with QuEChERS sample preparation to achieve high sensitivity and specificity. Validation should include recovery rates (70–105%), relative standard deviations (RSDs <15%), and limits of quantification (LOQs ≤0.001 mg/kg) to meet regulatory standards. For example, in tea leaves, recovery rates for this compound range from 71.2% to 104.3% depending on spiking levels . In cucumbers, recovery rates vary between 70.05% and 98.93%, influenced by matrix complexity .

- Key Considerations : Matrix effects (e.g., chlorophyll in tea vs. water content in cucumbers) require matrix-matched calibration to minimize interference .

Q. How can researchers design experiments to assess the degradation kinetics of this compound in agricultural systems?

- Methodology : Conduct field trials with controlled applications of difenoconazole, followed by periodic sampling. Use first-order kinetics models to calculate half-lives () and dissipation rates. For example, in cucumber studies, degradation data for this compound can be fitted to linear equations (e.g., ) to quantify residue decline over time .

- Key Considerations : Environmental factors (temperature, pH, microbial activity) must be monitored, as they significantly influence degradation pathways .

Advanced Research Questions

Q. How should researchers address contradictions in recovery rates and detection limits across studies on this compound?

- Methodology : Perform comparative meta-analyses of recovery data (e.g., 75.8–84.3% in tea vs. 70.05–98.93% in cucumbers ). Investigate discrepancies by evaluating extraction efficiency (e.g., solvent polarity), matrix composition (e.g., polyphenols in tea), and instrument sensitivity (e.g., column type in UPLC).

- Data Reconciliation : Apply statistical tools like ANOVA to identify significant differences in recovery rates between matrices and adjust protocols accordingly .

Q. What experimental approaches are recommended to resolve gaps in immunotoxicity data for this compound?

- Methodology : Combine in silico toxicity prediction models (e.g., QSAR) with in vitro assays (e.g., cytokine profiling in human lymphocytes) to assess immunomodulatory effects. The EPA has flagged the need for targeted immunotoxicity studies due to insufficient empirical data .

- Advanced Integration : Cross-reference findings with epidemiological data from incident reports (e.g., the EPA’s Tier I Update Review) to prioritize high-risk endpoints .

Q. How can probabilistic risk assessment models improve dietary exposure estimates for this compound?

- Methodology : Incorporate Monte Carlo simulations to account for variability in residue levels (e.g., 0.001–0.5 mg/kg in cucumbers ) and consumption patterns. The EPA’s dietary assessments highlight surface/groundwater contamination as a critical exposure pathway, requiring integration with pharmacokinetic data .

- Validation : Compare model outputs with biomonitoring data (e.g., urinary metabolites) to refine exposure estimates .

Q. What strategies enhance the specificity of metabolite differentiation in complex matrices?

- Methodology : Employ high-resolution mass spectrometry (HRMS) with isotopic labeling to distinguish this compound from structurally similar metabolites. For example, in tea, co-eluting compounds may require optimized chromatographic gradients (e.g., 2.81 min retention time for this compound ).

- Innovative Tools : Use fragmentation patterns (e.g., m/z 70.05 and 98.93 ) and ion ratio thresholds to confirm metabolite identity.

Methodological Frameworks

Q. How can researchers apply the PICO/FINER frameworks to formulate rigorous questions on this compound?

- PICO Example :

- Population : Agricultural crops (e.g., tea, cucumbers).

- Intervention : Difenoconazole application at varying doses.

- Comparison : Untreated controls or alternative fungicides.

- Outcome : Residue dissipation rates and metabolite formation.

- FINER Criteria : Ensure questions are Feasible (e.g., lab capacity for UPLC-MS/MS), Novel (e.g., exploring unstudied matrices), and Relevant to regulatory thresholds .

Q. What protocols ensure ethical compliance in human biomonitoring studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.